(2S)-2-(1-Methylcyclohexyl)propan-1-ol
Description
(2S)-2-(1-Methylcyclohexyl)propan-1-ol is a chiral secondary alcohol characterized by a methyl-substituted cyclohexyl group at the C2 position of a propanol backbone. Its stereochemistry (S-configuration) and bulky aliphatic substituent distinguish it from other propanol derivatives.
Properties
IUPAC Name |
(2S)-2-(1-methylcyclohexyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJRHMKSWTFOA-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1(CCCCC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with related propanol derivatives from the provided evidence, focusing on structural features, functional groups, and reported bioactivities.
Structural and Functional Group Analysis
- (2S)-2-(1-Methylcyclohexyl)propan-1-ol: Substituents: 1-Methylcyclohexyl (aliphatic, bulky), hydroxyl at C1. Stereochemistry: S-configuration at C2.
- Compounds (e.g., (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol): Substituents: Indol-methoxy, methoxyphenoxy, and amino groups. Stereochemistry: Racemic (R,S). Key Properties: Aromatic planar structures enhance π-π interactions; amino and ether groups increase polarity .
- Impurities (e.g., Imp. F(EP)): Substituents: Phenoxy, isopropylamino groups. Stereochemistry: Racemic (RS). Key Properties: Amino group enables ionic interactions; phenoxy group contributes to moderate lipophilicity .
Bioactivity and Receptor Interactions
- Target Compound: No direct activity data available. However, the cyclohexyl group may hinder binding to adrenoceptors due to steric bulk, unlike compounds, which show α1-, α2-, and β1-adrenoceptor affinity .
- Compounds: Demonstrated antiarrhythmic, hypotensive, and spasmolytic activities, likely mediated by adrenoceptor modulation .
Data Table: Comparative Analysis
Research Findings and Implications
- Structural Impact on Activity: The cyclohexyl group in the target compound likely reduces receptor binding compared to 's aromatic derivatives, which engage in π-π stacking with adrenoceptors . Racemic mixtures (e.g., impurities) may exhibit divergent pharmacokinetics compared to enantiopure (S)-configured compounds due to stereoselective metabolism .
- Synthetic Considerations: The synthesis of this compound may require chiral resolution techniques, whereas compounds involve multi-step coupling of indol and phenoxy moieties .
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